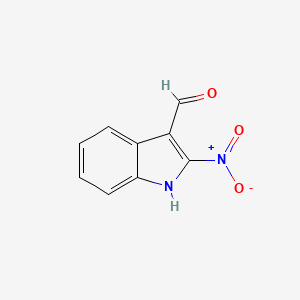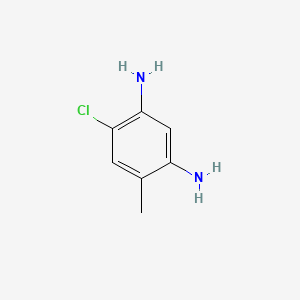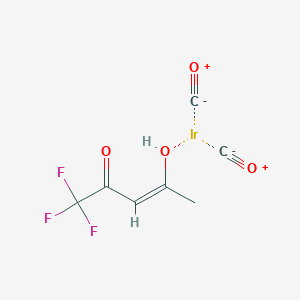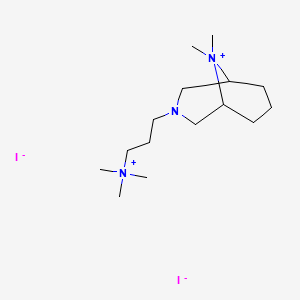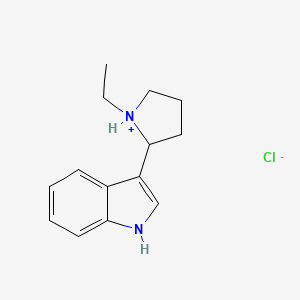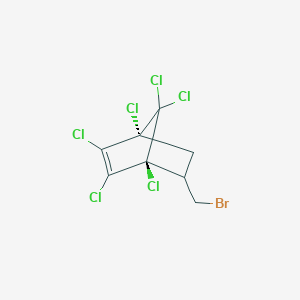![molecular formula C14H6N4 B13736664 2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile CAS No. 17239-70-2](/img/structure/B13736664.png)
2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile is an organic compound with the molecular formula C14H6N4 It is known for its unique structure, which includes two cyano groups attached to a phenyl ring through a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile typically involves the reaction of 3-(2,2-dicyanoethenyl)benzaldehyde with malononitrile under basic conditions. The reaction is carried out in a solvent such as ethanol, and a base like piperidine is used to catalyze the reaction. The mixture is refluxed for several hours, and the product is obtained after purification through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of diamines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its ability to undergo various chemical transformations.
Mecanismo De Acción
The mechanism of action of 2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile involves its interaction with molecular targets through its reactive cyano groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[[4-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile
- 2,2’-[1,4-phenylenedi(methylylidene)]dimalononitrile
Uniqueness
Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific research and industrial purposes.
Propiedades
Número CAS |
17239-70-2 |
|---|---|
Fórmula molecular |
C14H6N4 |
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C14H6N4/c15-7-13(8-16)5-11-2-1-3-12(4-11)6-14(9-17)10-18/h1-6H |
Clave InChI |
PFCGCDSJVMFOLS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C=C(C#N)C#N)C=C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



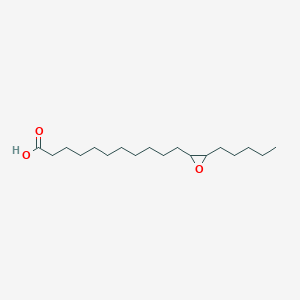
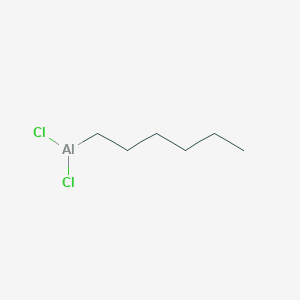
![[(E)-2-cyano-1-(furan-2-yl)ethenyl] 4-methylbenzenesulfonate](/img/structure/B13736601.png)
